3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Overview
Description
“3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” is a compound that contains a pyrrolidine ring, a sulfone group, and a pyridinone ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Sulfone is a functional group consisting of two oxygen atoms single-bonded to a sulfur atom. Pyridinone is a six-membered ring with five carbon atoms, one nitrogen atom, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, sulfone, and pyridinone rings. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfone and pyridinone groups, both of which are polar and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfone and pyridinone groups could increase its solubility in polar solvents .Scientific Research Applications
Potassium-Competitive Acid Blocker Development
A novel potassium-competitive acid blocker (P-CAB), designed for treating gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases, was developed using pyrrole derivatives including compounds similar to 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one. These compounds showed potent H(+),K(+)-ATPase inhibitory activity and effective gastric acid secretion inhibition in vivo, surpassing proton pump inhibitors in efficacy and duration (Arikawa et al., 2012).
Crystal Structure and DFT Studies
The crystal structure of a compound related to 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, specifically 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, was investigated, revealing essential coplanar structures and intermolecular interactions. Density functional theory (DFT) calculations were employed to correlate experimental and calculated geometric parameters, contributing to a deeper understanding of the molecular structure and its implications for further research (Krishnan et al., 2021).
Organocatalyst in Chemical Reactions
3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one derivatives have been utilized as organocatalysts in chemical reactions. For instance, they catalyzed the asymmetric Michael reaction of cyclohexanone and nitroolefins, demonstrating high catalytic activity and selectivity. This application underscores the versatility of these compounds in synthetic chemistry (Syu et al., 2010).
Synthesis of Highly Substituted 2(1H)-Pyridones
The compound has been instrumental in the synthesis of highly substituted 2(1H)-pyridones. Techniques involving diazo transfer and subsequent reactions facilitated the creation of compounds with potential utility in various chemical processes, highlighting its role in innovative synthetic methods (Padwa et al., 1999).
Development of Antimicrobial Agents
Research has also explored the use of 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one derivatives in developing antimicrobial agents. Specifically, studies on novel 6-substituted derivatives of this compound showed promising antibacterial, antifungal, and antitubercular activities, indicating its potential in the pharmaceutical industry (Patel et al., 2011).
Future Directions
properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-9-8(4-3-5-10-9)15(13,14)11-6-1-2-7-11/h3-5H,1-2,6-7H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYVSIKKARDWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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